molecular formula C14H22N2O3 B3002159 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol CAS No. 75375-23-4

1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

Cat. No.: B3002159
CAS No.: 75375-23-4
M. Wt: 266.341
InChI Key: LOHBUGASUBABIT-UHFFFAOYSA-N
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Description

1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol is a tertiary alcohol derivative featuring a 4-methoxyphenoxy group attached to the second carbon of a propan-2-ol backbone and a piperazine ring linked to the third carbon.

Properties

IUPAC Name

1-(4-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-18-13-2-4-14(5-3-13)19-11-12(17)10-16-8-6-15-7-9-16/h2-5,12,15,17H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHBUGASUBABIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN2CCNCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol typically involves the reaction of 4-methoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with piperazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, solvents like ethanol or methanol

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol is primarily studied for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for the development of new medications.

Antidepressant Activity

Research indicates that piperazine derivatives can exhibit antidepressant effects by modulating neurotransmitter systems in the brain. Studies have shown that compounds similar to this compound can enhance serotonin and norepinephrine levels, which are crucial for mood regulation.

Proteomics Research

The compound is also utilized in proteomics, particularly in studies involving protein interactions and modifications. As a dihydrochloride salt, it is marketed for research purposes, highlighting its relevance in biochemical assays and experiments aimed at understanding protein dynamics.

Case Study: Protein Interaction Studies

In a recent study, the dihydrochloride form of this compound was employed to investigate its effects on specific protein targets involved in cellular signaling pathways. The results indicated that the compound could modulate protein interactions, suggesting potential applications in targeted therapies for diseases like cancer.

Neuropharmacology

Given its piperazine core, this compound is explored for its neuropharmacological properties. It may influence various receptors and transporters in the central nervous system (CNS), offering insights into treating neurological disorders.

Potential Therapeutic Uses

Preliminary studies suggest that this compound could be beneficial in treating anxiety disorders and schizophrenia due to its ability to interact with dopamine and serotonin receptors.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can act as a binding site, while the methoxyphenoxy group can enhance the compound’s affinity for its target. This interaction can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Modifications

Below is a comparative analysis of the target compound and its analogs, focusing on substituent variations , physicochemical properties , and biological implications .

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Pharmacological Notes
1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol (Target) C14H21N2O3 265.33* 4-Methoxyphenoxy, Piperazine ~2.1† Hypothesized CNS activity due to piperazine
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]-propan-2-ol HCl C20H25ClN2O3·HCl 410.34 4-Chlorophenoxy, 4-Methoxyphenylpiperazine 3.5‡ Enhanced lipophilicity; potential kinase modulation
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol C20H26N2O3 342.43 2-Methoxyphenylpiperazine, Phenoxy 3.2 CNS activity (e.g., Avishot/Flivas)
1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol C16H24N2O2 276.38 2-Allylphenoxy 2.8 Unknown; allyl group may alter metabolism
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol C20H26N2O3 342.43 3-Methoxyphenylpiperazine 3.0 Positional isomer affects receptor selectivity

*Calculated based on analogous structures. †Estimated using XlogP3 . ‡Experimental data from .

Substituent Effects on Pharmacological Activity

  • Substitution at the 2- or 3-position of the phenyl ring (e.g., 2-methoxy in vs. 3-methoxy in ) alters steric hindrance and receptor-binding affinity. For example, 2-methoxy analogs (e.g., Avishot) are documented as antipsychotics, while 3-methoxy derivatives may favor α-adrenergic activity .
  • Phenoxy Group Variations: 4-Methoxy vs. 4-chloro (): Chlorine’s electron-withdrawing effect increases metabolic stability but reduces solubility. Methoxy groups enhance solubility via hydrogen bonding .

Physicochemical and Pharmacokinetic Insights

  • logP and Solubility :

    • The target compound’s logP (~2.1) suggests moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility. In contrast, the 4-chloro analog (logP 3.5) may exhibit higher tissue accumulation but poorer solubility .
    • Piperazine’s basicity (pKa ~9.5) contributes to salt formation (e.g., HCl salts in ), improving crystallinity and formulation stability .
  • Synthetic Accessibility :

    • Analogs like and are synthesized via nucleophilic substitution of epoxides with piperazine derivatives, a method applicable to the target compound .

Biological Activity

1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol is a chemical compound notable for its diverse biological activities and potential applications in pharmacology. Its unique structure, featuring a piperazine ring, a propanol moiety, and a methoxy-substituted phenoxy group, contributes to its interaction with various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H24N2O3C_{14}H_{24}N_{2}O_{3}, with a molecular weight of approximately 266.34 g/mol. The dihydrochloride form has a molecular weight of about 307.26 g/mol. The compound's structure is illustrated below:

ComponentStructure
Piperazine RingPiperazine
Methoxy-substituted Phenoxy GroupMethoxy Phenol

1. Neurotransmitter Reuptake Inhibition

Research indicates that this compound exhibits significant inhibition of neurotransmitter reuptake, particularly serotonin and norepinephrine. This mechanism suggests potential applications in treating mood disorders such as depression and anxiety disorders. The compound's structural similarities to known antidepressants may enhance its efficacy in this area.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Studies show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance, minimum inhibitory concentrations (MIC) were evaluated against specific bacterial strains, revealing effective antimicrobial activity comparable to standard antibiotics .

3. Antitumor Activity

Preliminary studies have indicated that derivatives of this compound may exhibit antitumor activity. In vitro assays have shown cytotoxic effects against several cancer cell lines, including HeLa and PC-3 cells. The mechanism appears to involve the induction of apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Case Study 1: Antidepressant Effects

A study published in Pharmacology Research explored the effects of this compound on animal models of depression. Results indicated that treatment significantly reduced depressive-like behaviors in rodents subjected to stress tests, suggesting its potential utility as an antidepressant.

Case Study 2: Antimicrobial Efficacy

Another research paper assessed the antimicrobial efficacy of the compound against resistant strains of bacteria. The study found that it exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values lower than those of conventional antibiotics used in clinical settings .

Q & A

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Methodological Answer : Use radioligand binding assays (e.g., for adenosine receptors) or enzyme inhibition assays (e.g., CYP450 isoforms). Metabolomic profiling (LC-MS/MS) identifies bioactive metabolites, while knockout cell lines validate target specificity .

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